4-(4-Nitrophenoxy)piperidine hydrochloride

Catalog No.
S698006
CAS No.
148505-45-7
M.F
C11H15ClN2O3
M. Wt
258.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Nitrophenoxy)piperidine hydrochloride

CAS Number

148505-45-7

Product Name

4-(4-Nitrophenoxy)piperidine hydrochloride

IUPAC Name

4-(4-nitrophenoxy)piperidine;hydrochloride

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H

InChI Key

VIAOUXPCADEEEG-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl

4-(4-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClN2O3C_{12}H_{15}ClN_{2}O_{3} and a molecular weight of 258.70 g/mol. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a piperidine ring substituted with a nitrophenoxy group, enhancing its potential for various applications in medicinal chemistry and biochemistry.

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's biological activity.
  • Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to form salts or other derivatives.

4-(4-Nitrophenoxy)piperidine hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential:

  • Antimicrobial Properties: Some derivatives of piperidine are known to exhibit antimicrobial effects, and this compound may share similar properties.
  • CNS Activity: Compounds containing piperidine rings often interact with central nervous system receptors, suggesting potential applications in treating neurological disorders.
  • Proteomics Research: It is utilized in proteomics studies, indicating its relevance in biochemical research .

The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves the following steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.
  • Substitution Reaction: The nitrophenoxy group is introduced via electrophilic aromatic substitution or nucleophilic attack on a suitable nitrophenol derivative.
  • Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

This compound finds applications in various fields:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases.
  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays.
  • Material Science: Potentially applicable in creating functional materials due to its unique chemical properties.

Studies on interaction profiles indicate that 4-(4-Nitrophenoxy)piperidine hydrochloride may interact with several biological targets:

  • Receptor Binding Studies: Investigations into its binding affinity to neurotransmitter receptors could provide insights into its CNS-related activities.
  • Enzyme Inhibition Assays: Potential inhibition of specific enzymes relevant to disease pathways has been explored, indicating its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-(4-Nitrophenoxy)piperidine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride1189653-33-5Contains a fluorine substituent
4-(4-Nitrophenyl)piperidine hydrochloride883194-93-2Lacks the oxygen bridge
4-(2-Methyl-4-nitrophenoxy)piperidine hydrochlorideNot availableContains a methyl group

Uniqueness

The uniqueness of 4-(4-Nitrophenoxy)piperidine hydrochloride lies in its specific substitution pattern on the piperidine ring and its potential dual role as both a pharmacological agent and a biochemical tool. Its ability to undergo various chemical transformations while maintaining biological activity distinguishes it from other similar compounds.

Dates

Last modified: 08-15-2023

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